Pomalidomide 4'-PEG3-azide
CAS No.:
Cat. No.: VC16023993
Molecular Formula: C21H26N6O7
Molecular Weight: 474.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H26N6O7 |
---|---|
Molecular Weight | 474.5 g/mol |
IUPAC Name | 4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
Standard InChI | InChI=1S/C21H26N6O7/c22-26-24-7-9-33-11-13-34-12-10-32-8-6-23-15-3-1-2-14-18(15)21(31)27(20(14)30)16-4-5-17(28)25-19(16)29/h1-3,16,23H,4-13H2,(H,25,28,29) |
Standard InChI Key | IRPMZWZENVORCT-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCN=[N+]=[N-] |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
Pomalidomide 4'-PEG3-azide (CAS: 2271036-46-3 or 2267306-15-8 , discrepancies discussed in Section 5) features a three-part structure:
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Cereblon-binding moiety: Derived from pomalidomide, this component recruits the E3 ubiquitin ligase cereblon (CRBN), essential for ubiquitin transfer.
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PEG3 linker: A triethylene glycol spacer enhances solubility and flexibility, optimizing spatial alignment between cereblon and the target protein.
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Terminal azide: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugation to alkyne-functionalized target ligands.
The molecular formula is reported as or , with molecular weights of 474.47 g/mol and 488.45 g/mol , respectively. These variations may stem from differences in hydration states or synthetic batches.
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 2271036-46-3 / 2267306-15-8 | |
Molecular Formula | ||
Molecular Weight | 474.47 g/mol | |
Solubility | 200 mg/mL in DMSO | |
Storage Conditions | -20°C under inert gas |
Mechanism of Action in PROTAC Design
Cereblon Recruitment
The pomalidomide moiety binds cereblon, a component of the CRL4 E3 ligase complex, inducing conformational changes that enable substrate ubiquitination . This interaction is exploited to tag target proteins for degradation.
Linker Optimization
The PEG3 linker balances hydrophilicity and steric flexibility, ensuring optimal distance (≈14–20 Å) between cereblon and the target protein . Computational studies suggest PEG3’s ethylene oxide repeats minimize aggregation while maintaining proteasome accessibility.
Conjugation Chemistry
The terminal azide group facilitates bioorthogonal reactions with alkyne-modified target ligands (e.g., PARP inhibitors), forming stable triazole linkages . This modularity accelerates PROTAC prototyping.
Applications in Targeted Protein Degradation
PARP1 Degradation
Pomalidomide 4'-PEG3-azide was used to synthesize iRucaparib-TP3, a PROTAC that degrades PARP1 with a DC (half-maximal degradation concentration) of 32 nM . PARP1 degradation circumvents resistance mechanisms seen in conventional PARP inhibitors, offering a novel strategy for BRCA-mutant cancers.
BRD4 Degradation
Fangqing Zhang et al. utilized this compound to develop PROTACs targeting BRD4, a transcriptional regulator implicated in cancer . The resulting degraders exhibited >90% BRD4 depletion at 100 nM, demonstrating its versatility across target classes.
Table 2: Representative PROTACs Using Pomalidomide 4'-PEG3-azide
PROTAC | Target | Application | Efficacy (DC) | Source |
---|---|---|---|---|
iRucaparib-TP3 | PARP1 | Oncology | 32 nM | |
Compound 3 | BRD4 | Hematologic Malignancy | 100 nM (90% degradation) |
Discrepancies in Reported Data
Conflicting CAS numbers (2271036-46-3 vs. 2267306-15-8) and molecular formulas suggest possible batch-specific modifications or registration errors. Researchers should verify batch-specific certificates of analysis .
Future Directions
Ongoing studies aim to expand its use in degrading undruggable targets (e.g., KRAS, MYC) and improve linker pharmacokinetics. Hybrid linkers incorporating PEG3-azide with photoaffinity tags are being explored for spatial-temporal control of degradation .
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